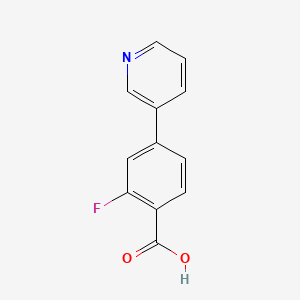

2-Fluoro-4-(pyridin-3-yl)benzoic acid

Vue d'ensemble

Description

2-Fluoro-4-(pyridin-3-yl)benzoic acid (FPA) is an organic compound that has been studied for its various properties and applications. It is a white crystalline solid that is soluble in organic solvents. FPA has been studied for its potential applications in the fields of synthetic organic chemistry, pharmaceuticals, and materials science.

Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

The compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Local Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This shows the potential of the compound in medical applications, particularly in cancer treatment.

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . This compound, being fluorinated, can be used in the development of new agricultural products.

Synthesis of Biologically Active Molecules

The compound can be used as a precursor to biologically active molecules . For example, it can be used in the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .

Synthesis of Carboxyindoles

The compound can also be used in the synthesis of carboxyindoles with HCV NS5B polymerase inhibitory activity . This shows its potential in the development of antiviral drugs.

Amination Reactions

2-Fluoro-4-(pyridin-3-yl)benzoic acid can act as a reactant in amination reactions . This is a key process in the synthesis of aminopyridines, which have various applications in medicinal chemistry.

Synthesis of Mesogens

The compound can be used in the synthesis of mesogens used in liquid crystals . The para-positioning of carboxylic acid and hydroxy in 2-fluoro-4-hydroxybenzoic acid is preferred for synthesising mesogens .

Catalytic Ligand for Regioselective Preparation

The compound can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This shows its potential in the field of catalysis.

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-4-(pyridin-3-yl)benzoic acid It’s known that this compound is used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, which suggests that its targets could be various organoboron compounds used in these reactions .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 2-Fluoro-4-(pyridin-3-yl)benzoic acid likely interacts with its targets through a process involving oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. Transmetalation then occurs, with a nucleophilic organic group being transferred from boron to palladium .

Biochemical Pathways

The exact biochemical pathways affected by 2-Fluoro-4-(pyridin-3-yl)benzoic acid Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of various biologically active molecules, potentially affecting multiple biochemical pathways.

Result of Action

The molecular and cellular effects of 2-Fluoro-4-(pyridin-3-yl)benzoic acid Given its use in the synthesis of various biologically active molecules , it can be inferred that its action could result in the production of these molecules, which could then exert various effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2-fluoro-4-pyridin-3-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-6-8(3-4-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHHISJQXWNAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(pyridin-3-yl)benzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)

![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452022.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)

![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)

![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)